Dimethyl adipate
Overview
Description
Dimethyl adipate is an organic compound with the chemical formula ( \text{C}8\text{H}{14}\text{O}_4 ). It is a colorless, oily liquid that is primarily used as a plasticizer, solvent for paint stripping and resins, and a pigment dispersant . This compound is also known for its role in the production of nylons .
Mechanism of Action
Target of Action
Dimethyl adipate (DMA) is an ester of adipic acid . It is primarily used as a plasticizer, a solvent for paint stripping and resins, and a pigment dispersant . The primary targets of DMA are therefore the materials it is applied to, such as plastics, paints, and pigments .
Mode of Action
As an ester, DMA reacts with acids to liberate heat along with alcohols and acids . This reaction can be vigorous with strong oxidizing acids, potentially igniting the reaction products . In the context of its use as a plasticizer and solvent, DMA likely interacts with its targets by modifying their physical properties, such as flexibility or solubility.
Biochemical Pathways
The synthesis of DMA can be achieved through the esterification of adipic acid with methanol . Less conventional routes include the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene . It can also be synthesized from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC), which is considered a greener route than petroleum-based processes .
Result of Action
The primary result of DMA’s action in its typical uses is the modification of the physical properties of the target material. For example, as a plasticizer, DMA can increase the flexibility of plastics . As a solvent, it can dissolve paints and resins, aiding in their removal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DMA. For instance, its reactivity with acids suggests that pH levels could impact its behavior . Additionally, its low water solubility suggests that it may be less effective in aqueous environments. Its volatility might also make it more mobile in the environment .
Biochemical Analysis
Biochemical Properties
These compounds contain a fatty acid that is esterified with a methyl group .
Cellular Effects
Esters of adipic acid, such as dimethyl adipate, exhibit low acute toxicities in animal models . This suggests that this compound may have minimal adverse effects on cellular processes.
Molecular Mechanism
This compound is prepared by esterification of adipic acid with methanol . It reacts with concentrated ammonia to give the diamide (CH2CH2C(O)NH2)2
Dosage Effects in Animal Models
The LD50 of this compound is estimated at 1800 mg/kg (rat, i.p.) , suggesting that it has low acute toxicity
Preparation Methods
Dimethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid with Methanol: This is the most common method where adipic acid reacts with methanol in the presence of an acid catalyst to form this compound.
Hydroesterification of Butadiene: This less conventional route involves the hydroesterification of butadiene.
Carbonylation of 1,4-Dimethoxy-2-Butene: Another alternative method is the carbonylation of 1,4-dimethoxy-2-butene.
Chemical Reactions Analysis
Dimethyl adipate undergoes various chemical reactions:
Oxidation: It can be oxidized to form adipic acid.
Reduction: Hydrogenation of this compound can yield hexanediol.
Substitution: It reacts with concentrated ammonia to form the diamide.
Transesterification: It can undergo transesterification reactions with alcohols to form different esters.
Common reagents and conditions used in these reactions include solid base catalysts like magnesium oxide and calcium methoxide . Major products formed from these reactions include adipic acid, hexanediol, and various esters .
Scientific Research Applications
Dimethyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a plasticizer in various biological applications.
Medicine: It is a precursor for the preparation of active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, agrochemicals, and dyes.
Comparison with Similar Compounds
Dimethyl adipate can be compared with other similar compounds such as:
Dimethyl Succinate: Both are esters used as solvents and plasticizers, but dimethyl succinate has a shorter carbon chain.
Dimethyl Glutarate: Similar in use, but with a different carbon chain length and slightly different properties.
Diethyl Adipate: Similar in structure but with ethyl groups instead of methyl groups, leading to different physical properties.
This compound is unique due to its specific balance of properties, making it particularly useful in the production of nylons and as a versatile solvent and plasticizer .
Properties
IUPAC Name |
dimethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIMETHYL ADIPATE | |
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DSSTOX Substance ID |
DTXSID8025096 | |
Record name | Dimethyl adipate | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |
Record name | DIMETHYL ADIPATE | |
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Boiling Point |
228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |
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Flash Point |
225 °F (USCG, 1999), 107 °C, 225 °F | |
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Solubility |
Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |
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Density |
1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Color/Form |
Liquid | |
CAS No. |
627-93-0 | |
Record name | DIMETHYL ADIPATE | |
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Record name | Hexanedioic acid, dimethyl ester | |
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Melting Point |
46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |
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Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is dimethyl adipate and what is its molecular formula?
A1: this compound is a diester formed from adipic acid and methanol. Its molecular formula is C8H14O4.
Q2: What are the main methods for synthesizing this compound?
A2: this compound is primarily synthesized through the esterification of adipic acid with methanol. Various catalysts have been explored for this reaction, including strong acid cation exchange resins [, , , , ], sodium bisulfate [, , ], tungstophosphoric acid [], and aluminum chloride hexahydrate [].
Q3: Are there alternative, more sustainable routes to producing this compound?
A3: Yes, research has explored the use of fly ash as a heterogeneous catalyst in the esterification of adipic acid with methanol to produce this compound. This method offers a more environmentally friendly alternative to conventional catalysts []. Additionally, a novel approach involves the catalytic oxidative cleavage of catechol to muconic acids, followed by hydrogenation and transesterification to yield this compound. This method utilizes a sustainable feedstock and a non-heme iron(III) catalyst [].
Q4: Can this compound be synthesized using continuous processes?
A4: Yes, researchers have developed continuous processes for this compound synthesis. One method involves a reaction distillation coupled process, using a strong acid cation exchange resin as a catalyst, which allows for continuous removal of water byproduct and achieves high conversion rates []. Membrane reaction processes have also been explored, offering advantages like continuous operation and high conversion rates []. Furthermore, continuous esterification processes utilizing tubular reactors and catalytic rectifying towers have been developed, eliminating the need for corrosive catalysts like sulfuric acid [, ].
Q5: What is the significance of studying the solubility of this compound?
A5: Understanding the solubility of this compound in various solvents is crucial for designing separation processes and optimizing reaction conditions. For instance, its solubility in binary mixtures with alkanes and other esters has been investigated to model its behavior and develop predictive models [, , ].
Q6: How do the physicochemical properties of this compound relate to its applications?
A6: The physicochemical properties of this compound contribute to its various applications. For example:* Solvent: this compound's low toxicity and favorable solubility characteristics make it suitable as a solvent in various chemical processes [].* Chemical Intermediate: It serves as a key intermediate in the production of adiponitrile, a precursor to nylon-6,6 [, ].* Phase Change Material: this compound's suitable melting temperature and enthalpy make it a potential phase change material (PCM) for thermal energy storage applications [].
Q7: How does the structure of this compound influence its reactivity?
A7: The presence of two ester groups in this compound makes it susceptible to hydrolysis, transesterification, and hydrogenolysis reactions. For example, it can be hydrogenated to 1,6-hexanediol, a valuable chemical intermediate, using copper-based catalysts [, ].
Q8: How is the environmental fate of this compound studied?
A8: Researchers investigate the gas-phase reactions of this compound with hydroxyl radicals (OH) and chlorine atoms (Cl) to understand its degradation in the atmosphere and its potential role in air pollution [, ].
Q9: What analytical techniques are used to characterize and quantify this compound?
A9: Common analytical techniques for characterizing this compound include:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of this compound in complex mixtures, even in the presence of other dimethylester nylon acids [, ].* Fourier Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups and study intermolecular interactions [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about this compound [, , ].
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